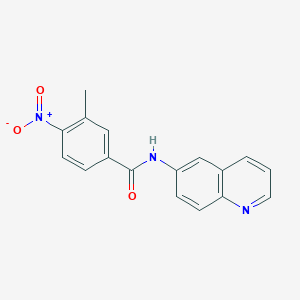![molecular formula C21H16BrN5O2 B5732886 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BPIP, is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is a key regulator of the innate immune response, and its activation leads to the production of type I interferons, which are important for fighting viral infections and cancer. BPIP has shown promise as a potential therapeutic agent for the treatment of various diseases, including autoimmune disorders, infectious diseases, and cancer.
作用机制
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione binds to the catalytic domain of cGAS and inhibits its enzymatic activity, thereby preventing the production of cyclic GMP-AMP (cGAMP), a key signaling molecule in the innate immune response. By blocking cGAS activity, this compound reduces the production of type I interferons and other pro-inflammatory cytokines, which can help to prevent autoimmune disorders and limit the damage caused by viral infections.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects both in vitro and in vivo. In preclinical models, this compound has been shown to reduce the production of type I interferons and pro-inflammatory cytokines in response to viral infection and autoimmune stimuli. This compound has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer models by promoting the activation of T cells.
实验室实验的优点和局限性
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a highly selective inhibitor of cGAS and has shown promise as a potential therapeutic agent for the treatment of various diseases. However, like all experimental compounds, this compound has limitations and potential drawbacks. One limitation is that this compound is relatively unstable and can degrade over time, which can make it difficult to use in long-term studies. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the development of more stable and potent analogs of this compound that can be used in long-term studies and clinical trials. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including autoimmune disorders, infectious diseases, and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the immunomodulatory effects of this compound and to identify potential biomarkers of response to this compound treatment.
合成方法
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized using a multistep process involving the condensation of 4-bromoaniline with 2,6-dimethylphenyl isocyanide to form an imidazopyridine intermediate, which is then cyclized with phenylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to a series of chemical transformations, including bromination, oxidation, and deprotection, to yield this compound in high purity.
科学研究应用
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied in vitro and in vivo for its ability to inhibit cGAS activity and modulate the immune response. In preclinical models, this compound has been shown to suppress the production of type I interferons and pro-inflammatory cytokines in response to viral infection and autoimmune stimuli. This compound has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer models by promoting the activation of T cells.
属性
IUPAC Name |
7-(4-bromophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDLDUDFFSVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)





![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)
